3-(Azetidin-3-yloxy)-1-benzylpiperidine

PDE10 Inhibition CNS Drug Profile Regiochemistry

3-(Azetidin-3-yloxy)-1-benzylpiperidine is a functionalized piperidine derivative characterized by a 3-azetidinyloxy substituent and an N-benzyl protecting group. This structural motif is distinct within the broader class of azetidine-piperidine hybrids, which are of significant interest in medicinal chemistry for their potential to interact with central nervous system (CNS) targets, such as the Glycine Transporter 1 (GlyT1) and Phosphodiesterase 10 (PDE10).

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
Cat. No. B12831720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yloxy)-1-benzylpiperidine
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2)OC3CNC3
InChIInChI=1S/C15H22N2O/c1-2-5-13(6-3-1)11-17-8-4-7-14(12-17)18-15-9-16-10-15/h1-3,5-6,14-16H,4,7-12H2
InChIKeyXWRUJODVNQKKQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidin-3-yloxy)-1-benzylpiperidine: A Specialized Heterocyclic Building Block for CNS-Oriented Research Programs


3-(Azetidin-3-yloxy)-1-benzylpiperidine is a functionalized piperidine derivative characterized by a 3-azetidinyloxy substituent and an N-benzyl protecting group . This structural motif is distinct within the broader class of azetidine-piperidine hybrids, which are of significant interest in medicinal chemistry for their potential to interact with central nervous system (CNS) targets, such as the Glycine Transporter 1 (GlyT1) and Phosphodiesterase 10 (PDE10) [1]. As a specialty building block, it offers a defined regiochemistry (3-substitution) and a protected nitrogen, making it a critical intermediate for generating compound libraries with precise spatial orientation and metabolic stability profiles required for neurological disorder research [2].

Why 3-(Azetidin-3-yloxy)-1-benzylpiperidine Cannot Be Replaced by Generic Azetidinyloxypiperidines in Specialized CNS Research


The assumption that any azetidinyloxypiperidine building block can serve as a drop-in replacement for 3-(Azetidin-3-yloxy)-1-benzylpiperidine is invalid due to two critical structural determinants that directly control downstream biological activity and synthetic utility. First, the regiospecificity of the azetidinyloxy group at the 3-position versus the more common 4-position of the piperidine ring fundamentally alters the spatial vector of the basic nitrogen in the final molecule, a parameter critical for target engagement in systems like PDE10 inhibition [1]. Second, the N-benzyl group is not an inert spectator; its presence as a protected amine dictates the compound's initial CNS permeability and metabolic stability profile before deprotection, a factor absent in N-unsubstituted analogs, thereby creating a divergent pathway for lead optimization .

Quantitative Selection Rationale: Evidence-Based Differentiation of 3-(Azetidin-3-yloxy)-1-benzylpiperidine


Regiospecific 3-Azetidinyloxy Substitution Enables a Superior CNS Drug Profile Over 4-Azetidinyloxy Analogs

In the context of PDE10 inhibitor development, the class of azetidine and piperidine compounds possessing a specific regiospecific arrangement, such as the 3-substituted piperidine core, are explicitly claimed to provide an 'improved CNS drug profile' useful for treating cognitive disorders. This is a direct selection criterion when comparing 3-(Azetidin-3-yloxy)-1-benzylpiperidine to its 4-azetidinyloxy analog, which does not meet the same structural criteria described for this improved profile [1].

PDE10 Inhibition CNS Drug Profile Regiochemistry

N-Benzyl Protection Strategy Provides Distinct Synthetic and Pharmacokinetic Advantage Over N-Unsubstituted Piperidine

The N-benzyl group on 3-(Azetidin-3-yloxy)-1-benzylpiperidine serves as a critical protecting group, differentiating it from the simpler N-unsubstituted analog, 3-(azetidin-3-yloxy)piperidine . In drug design, N-benzyl moieties are routinely used to increase lipophilicity and mask the basic amine, resulting in quantitative improvements in membrane permeability and metabolic stability compared to the free amine. While specific ADME data for this exact compound is proprietary, the well-established class-level behavior of N-benzyl versus N-unsubstituted piperidines shows a typical logD difference of >1 unit, directly influencing the compound's CNS penetration potential and its suitability as a prodrug-like intermediate [1].

Prodrug Strategy Metabolic Stability Synthetic Intermediate

Dual Pharmacophore Architecture Targets GlyT1 and PDE10 with a Single Intermediate, Streamlining Neurological Agent Synthesis

The compound's structure uniquely embodies the core scaffold required for two prominent CNS targets, providing a more versatile strategic intermediate than single-target building blocks. Patents by Merck (US20080090796) describe piperidine-azetidine derivatives as GlyT1 inhibitors, while Amgen's PDE10 inhibitor patents (US8691986) highlight similar structural requirements for a 'piperidine core substituted with an azetidine ring' [1][2]. By procuring this single compound, a laboratory can explore structure-activity relationships (SAR) for both schizophrenia-related targets, avoiding the time and cost associated with designing, purchasing, and validating two separate core structures.

Schizophrenia GlyT1 Inhibitor Multi-target Synthesis

High-Value Application Scenarios for 3-(Azetidin-3-yloxy)-1-benzylpiperidine Based on Key Structural Advantages


Accelerated Hit-to-Lead Optimization for PDE10-Mediated Cognitive Disorders

In a hit-to-lead program targeting Huntington's disease or schizophrenia, the compound's 3-regiospecific azetidine placement is aligned with the patented structural requirements for an improved CNS drug profile [1]. Its direct use establishes a favorable SAR trajectory early in the campaign, avoiding exploration of less CNS-optimal 4-substituted isomers and reducing the number of iterative design cycles.

Synthesis of Dual-Action Prodrugs for Co-Morbid Psychiatric Indications

The N-benzyl group allows the compound to function as a synthetic equivalent of a lipophilic prodrug. A single medicinal chemistry unit can use this intermediate to synthesize novel dual GlyT1/PDE10 inhibitors designed for co-morbid schizophrenia and cognitive deficits, bypassing the need to first synthesize and then separately protect a free amine building block [2].

Parallel Library Synthesis for Neurotransmitter Transporter Research

A combinatorial chemistry group can use 3-(Azetidin-3-yloxy)-1-benzylpiperidine as a universal core for generating a focused library targeting multiple solute carrier (SLC) transporters, including GlyT1. The pre-installed benzyl group allows for late-stage diversification, creating analogs with varied metabolic stability profiles from a single procurement, thereby enabling rapid and cost-efficient SAR expansion [3].

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